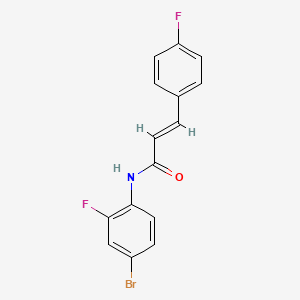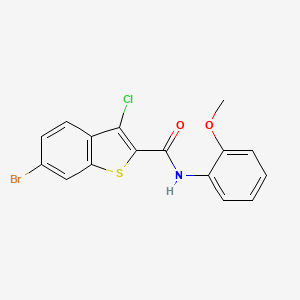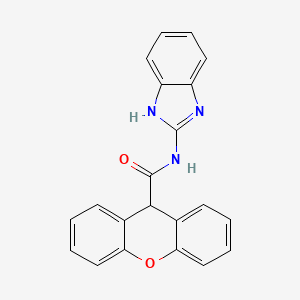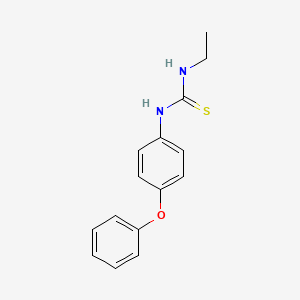![molecular formula C18H18N2OS B5752044 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells. However, one of the limitations of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for the study of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide that could increase its yield and reduce its cost. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, which could help to optimize its therapeutic use. Additionally, further studies could be conducted to investigate the potential use of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide with improved solubility and biological activity could also be an area of future research.
Métodos De Síntesis
The synthesis of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 2-naphthylamine with 2-bromoacetyl-3-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Propiedades
IUPAC Name |
3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)9-17(21)20-18-19-16(11-22-18)15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIODYZJMGVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)

![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
